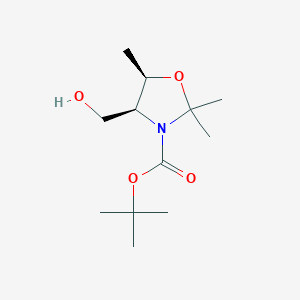

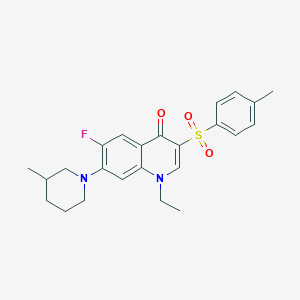

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

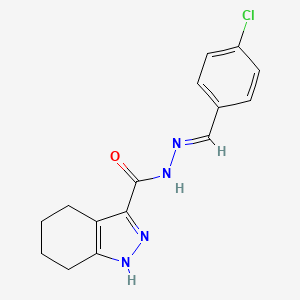

“N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide” is a chemical compound. It is related to the oxazolidinone class of compounds .

Synthesis Analysis

The synthesis of similar compounds involves amination and cyclization of epichlorohydrin in the presence of a protective agent of bezaldehyde . The reaction of N-substituted ethyl carbamate and glycidylacetamide are carried out in the presence of a catalyst to provide the desired compound . Another synthetic route involves the Goldberg coupling reaction of commercially available ®-epichlorohydrin and aryl bromide .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by IR, H NMR, and elementary analysis . The X-ray crystal structure of a similar compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include amination, cyclization, and Goldberg coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined by various analytical techniques such as IR and H NMR . The molecular formula is C13H16N2O3 and the molecular weight is 248.282.Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Oxazolidinones, including N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide analogs, have shown significant antibacterial activity against a wide range of clinically important pathogens. Studies have demonstrated their effectiveness against both gram-positive and gram-negative bacteria, including strains resistant to other antibiotics. Notably, these compounds have been highlighted for their potential in treating multidrug-resistant Gram-positive bacterial infections, showing comparable activity to vancomycin in vitro and in vivo (Brickner et al., 1996).

Synthesis Methods

Research on the synthesis of oxazolidinone derivatives, including this compound, has yielded various methodologies. One notable method involves the reaction of N-substituted ethyl carbamate and glycidylacetamide in the presence of a catalyst, leading to the formation of this compound with a total yield of 50%. This method is described as mild and viable for synthesizing these compounds, indicating potential for large-scale production (Yang Chao, 2008).

Role in Chemical Studies

Oxazolidinone derivatives, including this compound, have been utilized in studies focusing on the synthesis of novel chemical structures. For instance, they have been used as intermediates in the creation of compounds with potential anticancer and anti-inflammatory activities. These studies contribute to our understanding of the broader applications of oxazolidinone derivatives in medicinal chemistry and drug design (Varshney et al., 2009), (Nikalje et al., 2015).

Wirkmechanismus

Target of Action

The primary target of N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)acetamide, also known as N-{[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide, is the 23S ribosomal RNA of the 50S subunit in bacteria . This target plays a crucial role in bacterial protein synthesis.

Mode of Action

This compound inhibits bacterial protein synthesis by binding to a site on the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of a functional 70S initiation complex, which is essential for the translation process in protein synthesis .

Biochemical Pathways

The inhibition of protein synthesis affects various biochemical pathways in the bacteria. It disrupts the production of essential proteins required for vital biological processes, leading to the cessation of bacterial growth and replication .

Pharmacokinetics

They are well absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in both urine and feces .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, the compound disrupts essential biological processes within the bacteria, leading to their eventual death .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-3-5-11(6-4-9)15-8-12(18-13(15)17)7-14-10(2)16/h3-6,12H,7-8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCBHZUHBNUKJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2884721.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)

![2-methyl-2-[(4-methylphenyl)sulfanyl]propanal O-(4-chlorobenzyl)oxime](/img/structure/B2884728.png)

![2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide](/img/structure/B2884729.png)

methanone](/img/structure/B2884731.png)